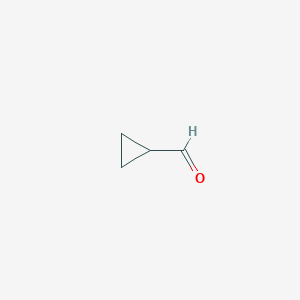

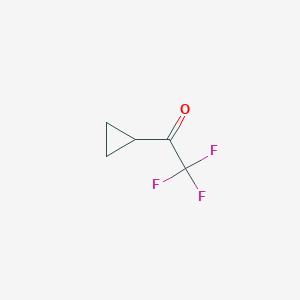

1-Ciclopropil-2,2,2-trifluoroetanon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GW768505A (base libre) es un potente inhibidor dual del receptor 2 del factor de crecimiento endotelial vascular (KDR) y Tie-2, con un valor de pIC50 de 7,81 para el receptor 2 del factor de crecimiento endotelial vascular. Este compuesto exhibe una actividad antiangiogénica significativa, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y otros campos relacionados con la angiogénesis .

Aplicaciones Científicas De Investigación

GW768505A (base libre) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición del receptor 2 del factor de crecimiento endotelial vascular y Tie-2.

Biología: Se emplea en ensayos basados en células para investigar sus efectos sobre la proliferación celular, la migración y la angiogénesis.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer debido a sus propiedades antiangiogénicas.

Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a enfermedades relacionadas con la angiogénesis

Mecanismo De Acción

GW768505A (base libre) ejerce sus efectos inhibiendo la actividad del receptor 2 del factor de crecimiento endotelial vascular y Tie-2. Estos receptores juegan roles cruciales en la angiogénesis, el proceso de formación de nuevos vasos sanguíneos. Al inhibir estos receptores, GW768505A (base libre) interrumpe las vías de señalización involucradas en la angiogénesis, reduciendo así el crecimiento y la propagación de las células cancerosas .

Métodos De Preparación

La síntesis de GW768505A (base libre) implica varios pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .

Los métodos de producción industrial para GW768505A (base libre) están diseñados para escalar la síntesis de laboratorio mientras se mantiene la calidad y la consistencia del producto. Esto implica optimizar las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

GW768505A (base libre) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y controles de temperatura y presión específicos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Comparación Con Compuestos Similares

GW768505A (base libre) es único en su inhibición dual del receptor 2 del factor de crecimiento endotelial vascular y Tie-2, lo que lo diferencia de otros compuestos que solo se dirigen a uno de estos receptores. Los compuestos similares incluyen:

Sunitinib: Un inhibidor de la tirosina quinasa receptora multidiana que se dirige al receptor del factor de crecimiento endotelial vascular, al receptor del factor de crecimiento derivado de plaquetas y a otros receptores.

Sorafenib: Otro inhibidor de la quinasa multidiana que se dirige al receptor del factor de crecimiento endotelial vascular, al receptor del factor de crecimiento derivado de plaquetas y a las quinasas Raf.

Axitinib: Un inhibidor selectivo del receptor 1, 2 y 3 del factor de crecimiento endotelial vascular

Estas comparaciones resaltan la capacidad única de doble direccionamiento de GW768505A (base libre), lo que lo convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas.

Propiedades

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJNTMDORMMGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570448 |

Source

|

| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-97-5 |

Source

|

| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)